1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile
Description
1-(2-(1H-Pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a carbonitrile group at the 3-position and a propanoyl chain bearing a 1H-pyrazol-1-yl moiety.
Properties
IUPAC Name |
1-(2-pyrazol-1-ylpropanoyl)azetidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-8(14-4-2-3-12-14)10(15)13-6-9(5-11)7-13/h2-4,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAXJKATOUWCCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)C#N)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and alkynes . The azetidine ring can be formed through cyclization reactions involving suitable amines and nitriles .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl and nitrile groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs are derivatives of propanoyl-substituted benzamides and related nitrogen-containing heterocycles (e.g., lines 13–17 in ). Below is a comparative analysis based on structural and functional group differences:
Table 1: Structural Comparison with Analogous Compounds
Key Differences and Implications
Core Ring System :
- The azetidine ring in the target compound introduces significant ring strain compared to the six-membered benzamide scaffolds in analogs (e.g., lines 15–17) . This strain may enhance reactivity in ring-opening reactions or alter conformational stability in binding interactions.
- In contrast, benzamide-based analogs (e.g., line 13) exhibit planar aromatic systems, favoring π-π stacking interactions, which are absent in the azetidine derivative.
These alkoxy groups may instead enhance lipophilicity. The pyrazole moiety provides two adjacent nitrogen atoms capable of hydrogen bonding or metal coordination, a feature absent in the benzamide derivatives listed in .
Synthetic and Stability Considerations: The azetidine-carbonitrile linkage may pose synthetic challenges due to steric hindrance and the need for precise reaction conditions to avoid ring-opening. In contrast, benzamide derivatives (e.g., line 14) with hydroxy-phenylpropanol groups are more straightforward to functionalize via esterification or amidation . The nitrile group’s stability under physiological conditions (resistance to hydrolysis) contrasts with the acetate esters in line 17, which are prone to enzymatic cleavage.
Biological Activity
1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO. Its structure features a pyrazole moiety linked to an azetidine ring, which is known for imparting unique pharmacological properties.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the pyrazole ring.
- Coupling with an azetidine derivative.
- Introduction of the carbonitrile group.
The detailed synthetic route is crucial for producing the compound in sufficient purity and yield for biological evaluation.
Antibacterial Activity
Research has shown that compounds containing azetidine and pyrazole moieties exhibit promising antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including resistant strains. In vitro studies indicate that the compound can inhibit bacterial growth significantly, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control Antibiotic | 16 | Staphylococcus aureus |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction. The following table summarizes key findings:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
Case Studies
Case Study 1: Antibacterial Efficacy
In a study conducted by [source], the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it exhibited broad-spectrum activity, particularly against multi-drug resistant strains.
Case Study 2: Anticancer Potential
A research group investigated the effects of the compound on breast cancer cells. They reported that treatment led to significant reductions in cell viability and increased markers of apoptosis, suggesting its potential as a therapeutic agent in oncology [source].
Q & A
Q. What are the established synthetic routes for 1-(2-(1H-pyrazol-1-yl)propanoyl)azetidine-3-carbonitrile?
Synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:
- Pyrazole ring formation : Reacting hydrazine derivatives with diketones or β-ketoesters under acidic conditions .
- Azetidine coupling : Introducing the azetidine moiety via nucleophilic substitution or amide bond formation, often using catalysts like trifluoroacetic acid (TFA) to enhance reactivity .
- Carbonitrile introduction : Employing cyanoethylation or nitrile transfer reagents (e.g., TMSCN) in polar solvents (e.g., CH₂Cl₂) at controlled temperatures (0–50°C) .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and crystallization to achieve >95% purity .
Q. How is the compound structurally characterized in academic research?
Key analytical methods include:
- X-ray crystallography : Resolve 3D conformation using SHELX software for refinement (e.g., monoclinic P21/c space group, β = 114.775°) .
- NMR spectroscopy : Confirm regiochemistry via ¹H and ¹³C chemical shifts (e.g., δ = 7.54 ppm for pyrazole protons) .
- IR spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., HRMS-EI for [M]+ at m/z 238.0962) .
Q. What are the standard protocols for assessing compound purity?
- TLC monitoring : Use silica gel plates with UV visualization to track reaction progress .
- HPLC : Employ reverse-phase columns (C18) with acetonitrile/water gradients for quantitative purity analysis .
- Melting point determination : Compare observed MP (e.g., 100–101.5°C) with literature values to detect impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- SHELX refinement : Use iterative cycles of least-squares minimization and electron density mapping to adjust atomic positions and thermal parameters .
- Twinned data handling : Apply HKLF5 format in SHELXL for twin-law corrections in high-symmetry space groups .
- Validation tools : Cross-check with PLATON or CCDC Mercury to detect overfitting or missed symmetry .
Q. What strategies optimize regioselectivity in pyrazole-azetidine coupling reactions?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to direct coupling to the azetidine’s 3-position .
- Solvent effects : Use DMF or THF to stabilize transition states favoring desired regioisomers .
- Computational modeling : Pre-screen reaction pathways with DFT (e.g., Gaussian 09) to predict selectivity .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Derivatization : Synthesize analogs with modified pyrazole substituents (e.g., nitro, trifluoromethyl) to probe bioactivity .
- Enzyme assays : Test inhibition of kinases or cytochrome P450 isoforms using fluorescence-based assays .
- Molecular docking : Align derivatives with target protein structures (e.g., PDB entries) to correlate binding affinity with substituent effects .
Q. What methodologies address low yields in large-scale syntheses?
- Flow chemistry : Improve heat/mass transfer using microreactors for exothermic steps (e.g., nitrile formation) .
- Catalyst recycling : Immobilize Pd or Cu catalysts on silica supports to enhance turnover number (TON) .
- Process optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .
Q. How do computational and experimental data align for this compound’s conformational dynamics?
- MD simulations : Compare RMSD plots (from GROMACS) with crystallographic B-factors to assess flexibility .
- Torsional analysis : Use QM/MM to evaluate energy barriers for azetidine ring puckering vs. X-ray torsion angles .
- Spectroscopic validation : Overlay computed IR/Raman spectra with experimental data to validate force fields .
Notes
- Methodological focus ensures reproducibility in academic settings.
- Advanced questions emphasize problem-solving in conflicting data or scalability challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
